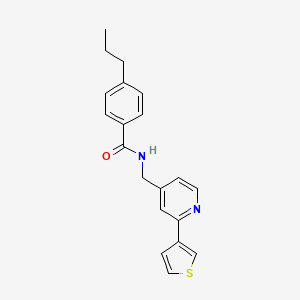

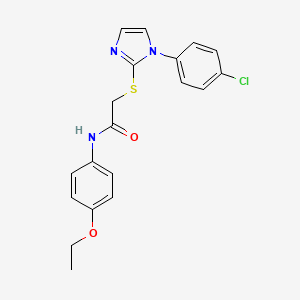

5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Design, Synthesis, and Herbicidal Activity

The compound 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide is closely related to the class of compounds discussed in the first paper, which explores the design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. These compounds were synthesized from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines. The herbicidal activity of these compounds was tested, with some showing significant inhibition against certain weeds, indicating their potential as herbicides. The study also delves into the mechanism of action, suggesting that the isoxazole ring-opening product could inhibit the activity of a specific enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

Synthesis Analysis

The second paper provides insights into the synthesis of related compounds, specifically 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives. This synthesis was performed without the use of additional catalysts, using anhydrous ethanol, and resulted in good yields and simple purification processes. Although the compound is not directly mentioned, the methodologies and reaction conditions could be relevant for its synthesis .

Molecular Structure Analysis

The third paper discusses a novel route to synthesize 5-substituted 3-isoxazolols, which are structurally related to the compound of interest. The process involves converting carboxylic acid derivatives into acyl Meldrum's acids, followed by aminolysis and cyclization. This method avoids byproduct formation and could potentially be adapted for the synthesis of 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide .

Chemical Reactions Analysis

In the fourth paper, a formal [3 + 2] cycloaddition reaction is described, which could be relevant to the synthesis or modification of the compound . The reaction involves ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2, leading to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives. This method features high yields and simple work-up procedures, which could be advantageous for the synthesis of related compounds .

Physical and Chemical Properties Analysis

The fifth paper discusses the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, which shares the cyclopropyl and carboxylic acid functionalities with the compound of interest. The paper highlights the importance of such compounds in pharmaceutical chemistry and addresses the challenges of conventional synthesis methods, such as the use of hazardous oxidants and low yields. This research could provide insights into safer and more efficient synthesis methods for related compounds .

Scientific Research Applications

Synthesis Techniques

Research has developed efficient synthesis methods for compounds similar to 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide. For instance, a rapid and efficient method for synthesizing isoxazolo[5,4-d]pyrimidin-4(5H)-ones involves cyclocondensation of 5-aminoisoxazole-4-carboxamides with orthoesters under microwave irradiation, offering faster reactions and higher yields (Davoodnia et al., 2008). Additionally, novel bidentate auxiliaries derived from isoxazole-3-carboxamide have been utilized for Pd-catalyzed C(sp(3))-H bond activation, leading to the synthesis of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

Antitumor Activity

Isoxazole derivatives have been investigated for their potential antitumor activities. For example, the compound 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones exhibit curative activity against L-1210 and P388 leukemia, possibly acting as a prodrug (Stevens et al., 1984).

Herbicidal Activity

The design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, inspired by multitarget drug design strategies, have shown significant herbicidal activity against various weeds, offering a new approach in agrochemical research (Sun et al., 2020).

Catalysis

Research has also focused on catalytic applications, such as the AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines, providing an efficient method to synthesize functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives (Cao et al., 2019).

properties

IUPAC Name |

5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-20(18(21)16-9-17(23-19-16)12-6-7-12)10-15-8-13-4-2-3-5-14(13)11-22-15/h2-5,9,12,15H,6-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXSUBLKYOGSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)

![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)

![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)